5-Oxaspiro[2.4]heptan-2-amine;hydrochloride
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Description
5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62. It is a derivative of the 5-oxaspiro[2.4]heptan-2-amine family .
Synthesis Analysis
The synthesis of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride and its derivatives has been reported in the literature . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis
The molecular structure of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom .Scientific Research Applications
Novel Compound Synthesis
The compound has been utilized in various synthesis processes. Bessmertnykh et al. (1992) discussed its use in preparing 5-(arylamino)tetrahydrofuran-2-ones, demonstrating its utility in generating open-chain or cyclic compounds depending on the starting materials (Bessmertnykh, Voevodskaya, Donskaya, & Zinevich, 1992).
Diversity-Oriented Synthesis
Wipf et al. (2004) explored its use in diversity-oriented synthesis, where it helped create functionalized pyrrolidines, piperidines, and azepines, important for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Medicinal Chemistry
In medicinal chemistry, Odagiri et al. (2013) synthesized novel quinolines using 5-Oxaspiro[2.4]heptan-2-amine hydrochloride, which exhibited potent antibacterial activity against respiratory pathogens, highlighting its significance in developing new antibacterial drugs (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Angular Spirocyclic Synthesis
The compound has also been used in synthesizing angular spirocyclic azetidines. Guerot et al. (2011) reported the synthesis of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, demonstrating its versatility in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Synthesis of Novel Amino Acids
Radchenko et al. (2010) used 5-Oxaspiro[2.4]heptan-2-amine hydrochloride in the synthesis of novel amino acids, contributing to the field of biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
properties
IUPAC Name |
5-oxaspiro[2.4]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJHLCVDSYZWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.4]heptan-2-amine;hydrochloride |
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